Spisulosine
Overview
Description
Spisulosine is a marine compound that showed antitumor activity in preclinical studies . It is a sphingosine-like compound isolated from the marine mollusk Spisula polynyma . It consists of a linear 18-carbon chain bearing an amine and alcohol group at positions 2 and 3, respectively .
Synthesis Analysis
Starting from palmityl alcohol, divergent stereoselective syntheses of spisulosine and its diastereo- and regio-isomers have been achieved . The total synthesis of the anticancer agent (+)-spisulosine has been accomplished . The strategy involved a substrate-controlled aza-Claisen rearrangement to establish the erythro-configured amino-alcohol motif followed by deoxygenation to create a methyl side-chain .
Molecular Structure Analysis
Spisulosine has a molecular formula of C18H39NO . Each chiral center is a single configuration (2S, 3R) .
Chemical Reactions Analysis
A highly anti-selective asymmetric Henry reaction has been developed, affording synthetically versatile β-nitroalcohols in a predominately anti-selective manner . This reaction was carried out in the presence of water for the first time with up to 99% ee .
Physical And Chemical Properties Analysis
Spisulosine has a density of 0.9±0.1 g/cm3, a boiling point of 405.3±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . Its molar refractivity is 90.4±0.3 cm3 .
Scientific Research Applications
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Antineoplastic Potential
- Summary : Spisulosine, isolated from the marine mollusk Spisula polynyma, has shown antitumor activity in preclinical studies against various malignancies, including hematological cancers and solid tumors .
- Results : No dose-limiting toxicities were observed up to 128 mg/m²/day. Hepato- and neuro-toxicity were identified as dose-limiting adverse events. Objective responses were not observed, but some patients had short-lasting stable disease .
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Cell Proliferation Inhibition
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Anti-Proliferative Mechanism
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Phase I Clinical Evaluation
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Pharmacokinetics
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Adverse Events
Safety And Hazards
Spisulosine has been associated with reversible transaminase increases at the highest doses in concurrent phase I clinical trials . Drug-related adverse reactions included mild to moderate nausea, pyrexia, injection site reactions, and vomiting . One case of grade 4 peripheral motor and sensory neuropathy associated with general weakness and pain was observed during treatment cycle 4 and possibly contributed to the death of the patient .
Future Directions
A new Spisulosine derivative promotes a robust autophagic response to cancer cells . Therapy resistance by evasion of apoptosis is one of the hallmarks of human cancer. Therefore, restoration of cell death by non-apoptotic mechanisms is critical to successfully overcome therapy resistance in cancer .
properties
IUPAC Name |
(2S,3R)-2-aminooctadecan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYJJIXWWQLGGV-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432931 | |
Record name | Spisulosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spisulosine | |
CAS RN |
196497-48-0 | |
Record name | Spisulosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spisulosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPISULOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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